Ethyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a sulfamoyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to sulfonation using sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group. The final step involves esterification with ethanol to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The sulfamoyl and ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of a hydrogen atom at the 3-position.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the sulfamoyl group but has a similar pyrazole core.
Uniqueness
Ethyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate is unique due to the presence of both the sulfamoyl and ethyl ester groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N3O4S |
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Molecular Weight |
233.25 g/mol |
IUPAC Name |
ethyl 2-methyl-5-sulfamoylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H11N3O4S/c1-3-14-7(11)5-4-6(9-10(5)2)15(8,12)13/h4H,3H2,1-2H3,(H2,8,12,13) |
InChI Key |
HRYWJCUEWHDLPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)S(=O)(=O)N |
Origin of Product |
United States |
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